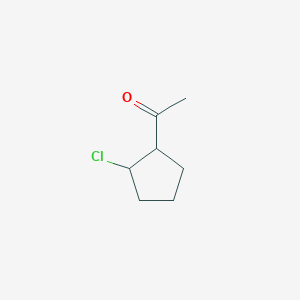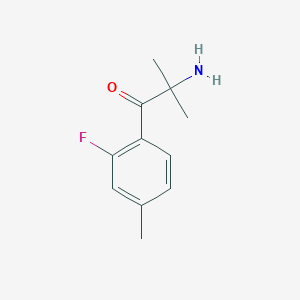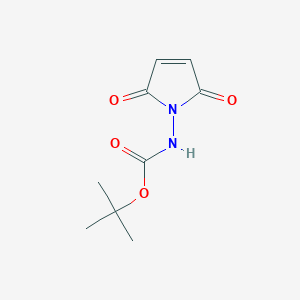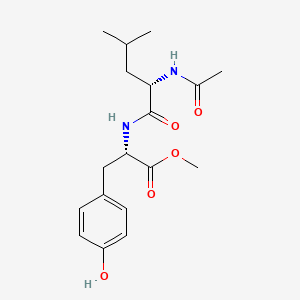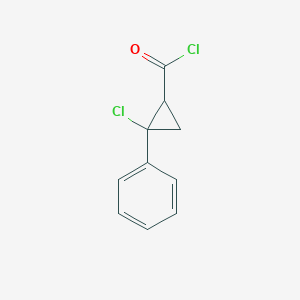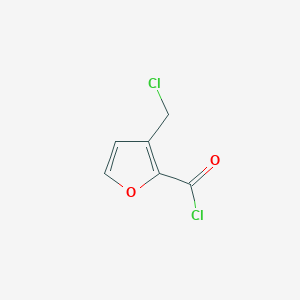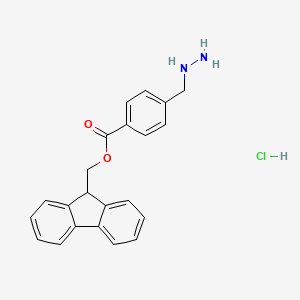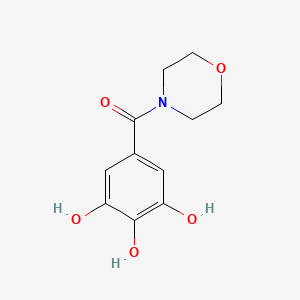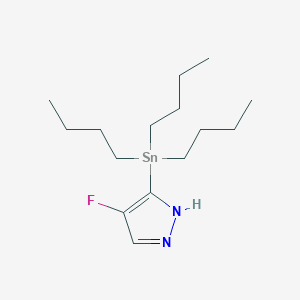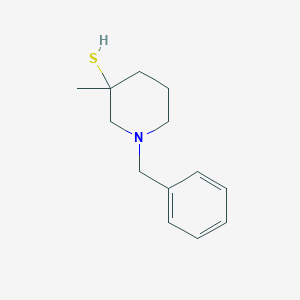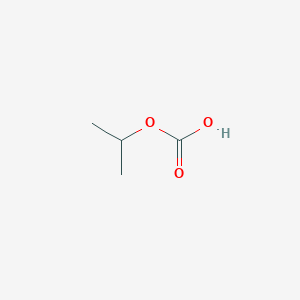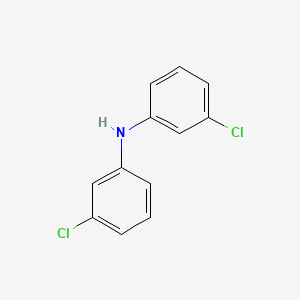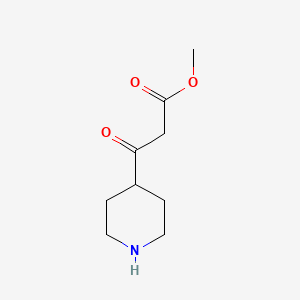
Methyl 3-oxo-3-(piperidin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-3-(piperidin-4-yl)propanoate is an organic compound with the molecular formula C9H15NO3 It is a derivative of propanoic acid and contains a piperidine ring, which is a six-membered heterocyclic structure with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-3-(piperidin-4-yl)propanoate typically involves the reaction of piperidine with methyl 3-oxo-3-(bromomethyl)propanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-(piperidin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols. Common reducing agents include sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in ethanol or methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxo-3-(piperidin-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-3-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-(pyridin-4-yl)propanoate: Contains a pyridine ring instead of a piperidine ring.
Methyl 3-oxo-3-(piperidin-1-yl)propanoate: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
Methyl 3-oxo-3-(piperidin-4-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 3-oxo-3-piperidin-4-ylpropanoate |
InChI |
InChI=1S/C9H15NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h7,10H,2-6H2,1H3 |
InChI Key |
JCUBNANKZGNADL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


